

A Comprehensive Technical Guide to Ferrous Ammonium Sulfate Hexahydrate (Mohr's Salt)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Ferrous ammonium sulfate hexahydrate
Cat. No.:	B148024

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of **ferrous ammonium sulfate hexahydrate**, a critical reagent in various scientific disciplines. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data presentation to offer field-proven insights into its properties, applications, and the rigorous methodologies required for its effective use.

Foundational Chemistry: Formula and Molar Mass

Ferrous ammonium sulfate hexahydrate, commonly known in laboratory settings as Mohr's salt, is a double salt with the chemical formula $\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$.^[1] This formulation indicates that each molecule consists of one ferrous ion (Fe^{2+}), two ammonium ions (NH_4^+), two sulfate ions (SO_4^{2-}), and six molecules of water of hydration.^{[2][3]} The presence of these components in a stable crystalline structure makes it a preferred source of ferrous ions in analytical chemistry.^{[4][5]}

Calculation of Molar Mass

The molar mass is a fundamental parameter for any quantitative chemical analysis, enabling the accurate preparation of solutions with known concentrations. The calculation is based on the atomic masses of the constituent elements.

Molecular Formula: $\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$

To determine the molar mass, we sum the atomic masses of all atoms in the formula:

- Iron (Fe): $1 \times 55.845 \text{ g/mol} = 55.845 \text{ g/mol}$
- Nitrogen (N): $2 \times 14.007 \text{ g/mol} = 28.014 \text{ g/mol}$
- Hydrogen (H): $(2 \times 4) + (6 \times 2) = 20 \times 1.008 \text{ g/mol} = 20.160 \text{ g/mol}$
- Sulfur (S): $2 \times 32.065 \text{ g/mol} = 64.130 \text{ g/mol}$
- Oxygen (O): $(2 \times 4) + (6 \times 1) = 14 \times 15.999 \text{ g/mol} = 223.986 \text{ g/mol}$

Total Molar Mass = $55.845 + 28.014 + 20.160 + 64.130 + 223.986 = 392.135 \text{ g/mol}$

This calculated value aligns with the widely accepted molar mass of approximately 392.14 g/mol .[\[1\]](#)[\[6\]](#)[\[7\]](#)

Physicochemical Properties and Specifications

The utility of **ferrous ammonium sulfate hexahydrate** in a research or drug development setting is dictated by its distinct physicochemical properties. Understanding these characteristics is crucial for experimental design and execution.

Property	Value	Source(s)
Chemical Formula	<chem>Fe(NH4)2(SO4)2·6H2O</chem>	[1] [8]
Molar Mass	392.14 g/mol	[1] [6] [7]
Appearance	Pale green or blue-green crystalline solid	[1] [9]
CAS Number	7783-85-9	[1] [10]
Density	1.86 g/cm ³	[6] [7]
Solubility in Water	269 g/L at 20 °C	[6] [11]
Melting Point	100 to 110 °C (decomposes)	[1] [7]
pH (50 g/L in H ₂ O)	3-5	

The slightly acidic nature of its aqueous solutions is a key feature, as the ammonium ions help to suppress the oxidation of Fe^{2+} to Fe^{3+} , making it more stable in air compared to ferrous sulfate alone.[\[4\]](#)[\[12\]](#)

Core Applications in Research and Development

The stability of the ferrous ion in Mohr's salt makes it an invaluable reagent in several analytical and preparative applications.

- Redox Titrations: It is a primary standard in redox titrations, particularly in the standardization of oxidizing agents like potassium permanganate and potassium dichromate.[\[13\]](#) Its high purity and stability in air allow for the preparation of accurate standard solutions.
- Iron Quantification: **Ferrous ammonium sulfate hexahydrate** is used to prepare stock and standard solutions for the spectrophotometric determination of iron.[\[14\]](#)
- Fricke Dosimeter: This compound is a key component in the Fricke dosimeter, which is used to measure high doses of gamma radiation.[\[5\]](#)
- Cell Culture: In some specialized cell culture media, it can serve as a source of iron, an essential micronutrient.

Experimental Protocol: Preparation of a Standard Solution

The following protocol details the preparation of a 0.1 M standard solution of **ferrous ammonium sulfate hexahydrate**. This procedure is fundamental for applications requiring a precise concentration of Fe^{2+} ions.

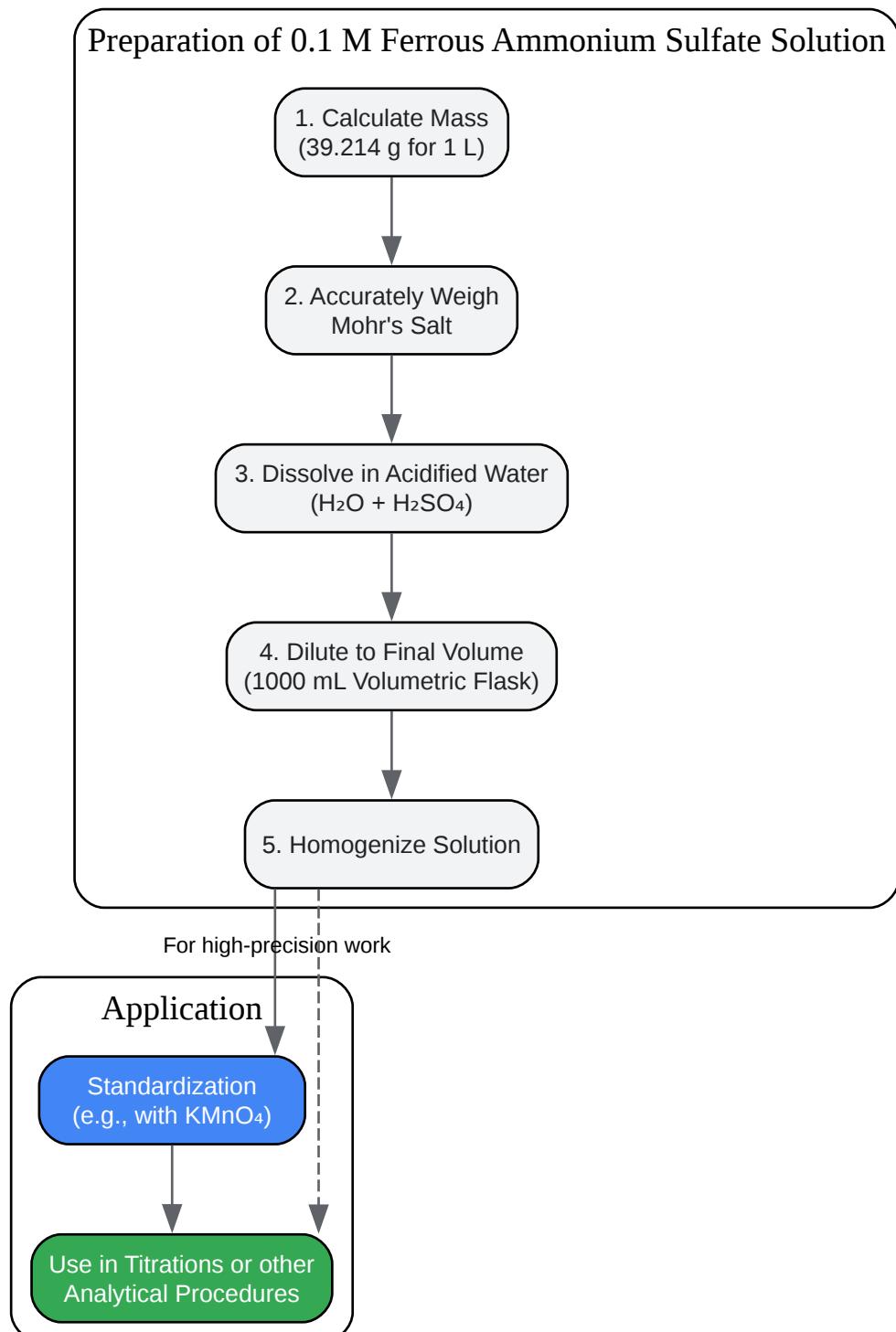
Rationale and Causality

The choice of reagents and steps is critical for ensuring the stability and accuracy of the standard solution.

- Deionized Water: Minimizes contamination from other ions that could interfere with subsequent reactions.

- Sulfuric Acid: The addition of a small amount of sulfuric acid is crucial. It acidifies the solution, which, according to Le Chatelier's principle, shifts the equilibrium away from the oxidation of Fe^{2+} to Fe^{3+} , thereby enhancing the stability of the solution.[12]

Step-by-Step Methodology


- Calculate the Required Mass: To prepare 1000 mL (1 L) of a 0.1 M solution, the required mass of **ferrous ammonium sulfate hexahydrate** is calculated as follows:
 - Mass = Molarity x Molar Mass x Volume (L)
 - Mass = $0.1 \text{ mol/L} \times 392.14 \text{ g/mol} \times 1.0 \text{ L} = 39.214 \text{ g}$
- Weighing: Accurately weigh approximately 39.2 g of ACS grade **ferrous ammonium sulfate hexahydrate** on an analytical balance.[15]
- Dissolution:
 - To a 1000 mL volumetric flask, add approximately 200 mL of deionized water.
 - Carefully add 20 mL of concentrated sulfuric acid to the water and allow the solution to cool.[15]
 - Add the weighed **ferrous ammonium sulfate hexahydrate** to the acidified water.
- Final Preparation:
 - Swirl the flask gently to dissolve the crystals completely.
 - Once dissolved, dilute the solution to the 1000 mL mark with deionized water.
 - Stopper the flask and invert it several times to ensure homogeneity.

Standardization

For high-precision applications, the prepared solution should be standardized against a primary standard oxidizing agent, such as potassium permanganate.[16]

Workflow Visualization

The following diagram illustrates the logical workflow for the preparation of a standard solution of **ferrous ammonium sulfate hexahydrate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation and application of a standard ferrous ammonium sulfate solution.

Conclusion

Ferrous ammonium sulfate hexahydrate is a cornerstone reagent for any laboratory engaged in quantitative analysis, particularly redox titrimetry. Its stability, high purity, and well-defined stoichiometry provide a reliable foundation for accurate and reproducible experimental results. Adherence to meticulous preparation protocols, including the critical step of acidification to prevent oxidation, is paramount to leveraging the full potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Iron (II) Ammonium Sulfate Hexahydrate - Analytical Grade Reagent [prochemonline.com]
- 2. byjus.com [byjus.com]
- 3. quora.com [quora.com]
- 4. Mohr's_salt [chemeurope.com]
- 5. Page loading... [guidechem.com]
- 6. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]
- 7. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 8. Ammonium ferrous sulphate hexahydrate, Hi-AR™ [himedialabs.com]
- 9. testbook.com [testbook.com]
- 10. Ferrous ammonium sulfate hexahydrate | FeH₂O₂N₂O₁₄S₂ | CID 15942308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbino.com]

- 12. Ferrous Ammonium Sulfate: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 13. Ricca Chemical - Ferrous Ammonium Sulfate [riccachemical.com]
- 14. Procedure [chem.fsu.edu]
- 15. Preparation and Standardization of 0.1 M Ferrous Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Ferrous Ammonium Sulfate Hexahydrate (Mohr's Salt)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148024#molar-mass-and-formula-of-ferrous-ammonium-sulfate-hexahydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com